![molecular formula C11H20N2O2 B1286846 cis-3-Boc-3,8-diazabicyclo[4.2.0]octane CAS No. 370882-99-8](/img/structure/B1286846.png)
cis-3-Boc-3,8-diazabicyclo[4.2.0]octane
Overview
Description
Synthesis Analysis
The synthesis of related diazabicyclo compounds involves the oxidation of N-amino-3-azabicyclo[3.3.0]octane by chloramine, leading to the formation of 3,4-diazabicyclo[4.3.0]non-2-ene and N,N'-azo-3-azabicyclo[3.3.0]octane as the main products . The synthesis process is characterized by the formation of a cis configuration at the bicyclic junction, which is a key structural feature that can influence the reactivity and stability of the resulting compounds.
Molecular Structure Analysis
The molecular structure of diazabicyclo compounds has been studied using various techniques, including NMR and X-ray crystallography. The determination of the coupling constant of the bridgehead hydrogens through multinuclear proton decoupling has been instrumental in establishing the cis-trans configuration at the bicyclic junction . Additionally, X-ray data collection on a single crystal of a tetrazene derivative has provided detailed crystallographic properties, confirming the cis configuration for the bicyclic bridge link and a trans configuration for the azo group .
Chemical Reactions Analysis
The chemical reactivity of diazabicyclo compounds can be exemplified by the organocatalytic activation of N-chlorosuccinimide (NCS) by 1,4-diazabicyclo[2.2.2]octane (DABCO), which leads to the chlorination of alkenes . The formation of a chloriranium ion from NCS and the alkene allows for the intermolecular opening by nucleophiles such as acetic acid, resulting in the synthesis of trans-chloro esters . This demonstrates the potential of diazabicyclo compounds to participate in halogenation and esterification reactions, which are valuable transformations in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of diazabicyclo compounds are closely related to their molecular structure. The cis configuration at the bicyclic junction can affect the compound's stability and reactivity. For instance, the low-temperature conformational study of the compounds mentioned in the first paper shows splitting of the 13C signal, which is consistent with a cis structure . The ability of DABCO to act as a Lewis base and organocatalyst in the activation of halogenating agents highlights its chemical versatility and potential utility in various synthetic applications .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Characterization : The compound has been a subject of synthesis and structural analysis, where researchers have developed methods for its synthesis and characterized its structure using techniques like NMR and X-ray crystallography. For example, Delalu et al. (1999) focused on the synthesis and NMR investigation of related diazabicyclo compounds, highlighting the importance of cis—trans configurations at the bicyclic junction and providing insights into the structural aspects of these compounds through X-ray data collection Delalu et al., 1999.
Improved Synthesis Processes : The development of improved and scalable processes for synthesizing diazabicyclo[3.2.1]octane analogues, as reported by Huang and Teng (2011), showcases the ongoing efforts to optimize the synthesis of such compounds, potentially including cis-3-Boc-3,8-diazabicyclo[4.2.0]octane. This research underscores the compound's relevance in synthetic chemistry, providing a foundation for its application in various domains Huang & Teng, 2011.
Molecular Mechanics and Conformational Studies
- Conformational Analysis : Studies like the one conducted by Toma et al. (1992) on the conformational analysis of diazabicyclo[3,2,1] octanes reveal the compound's interesting molecular mechanics. Such research provides valuable insights into the preferred conformations and structural features of these compounds, contributing to our understanding of their behavior and potential applications in medicinal chemistry and drug design Toma et al., 1992.
Catalysis and Organic Synthesis Applications
- Catalytic Applications : The use of diazabicyclo[2.2.2]octane (DABCO) as a catalyst in organic synthesis is well-documented, indicating the potential of similar compounds like this compound in facilitating various chemical reactions. Bita (2010) highlights DABCO's role as an eco-friendly and efficient catalyst in numerous organic transformations, suggesting possible catalytic applications for related compounds Bita, 2010.
properties
IUPAC Name |
tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-8-6-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJOEEIXDPWTAZ-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CNC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2CN[C@H]2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80582692 | |
Record name | tert-Butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80582692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
370882-99-8 | |
Record name | tert-Butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80582692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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